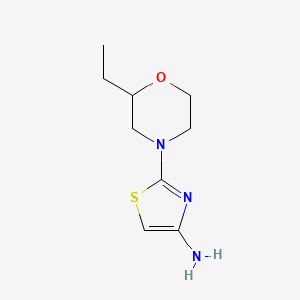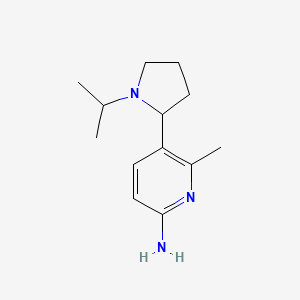
tert-Butyl 2-(6-mercapto-2-methylpyridin-3-yl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 2-(6-mercapto-2-methylpyridin-3-yl)piperidine-1-carboxylate is a chemical compound with the molecular formula C16H24N2O2S and a molecular weight of 308.4 g/mol . This compound is known for its high purity and is used in various scientific research applications.
Métodos De Preparación
The synthesis of tert-Butyl 2-(6-mercapto-2-methylpyridin-3-yl)piperidine-1-carboxylate involves several steps. One common method includes the reaction of 2-(6-mercapto-2-methylpyridin-3-yl)piperidine-1-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Análisis De Reacciones Químicas
tert-Butyl 2-(6-mercapto-2-methylpyridin-3-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or sodium periodate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding alcohol.
Aplicaciones Científicas De Investigación
tert-Butyl 2-(6-mercapto-2-methylpyridin-3-yl)piperidine-1-carboxylate is used in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl 2-(6-mercapto-2-methylpyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in studying protein function and regulation .
Comparación Con Compuestos Similares
tert-Butyl 2-(6-mercapto-2-methylpyridin-3-yl)piperidine-1-carboxylate can be compared with similar compounds such as:
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: This compound is used in the synthesis of fentanyl analogs and has similar structural features but different functional groups.
tert-Butyl 3-(4-bromo-6-methylpyridin-2-yl)piperidine-1-carboxylate: This compound has a bromine atom instead of a thiol group, leading to different reactivity and applications.
tert-Butyl 2-methylpyrrolidine-1-carboxylate: This compound has a similar piperidine structure but lacks the pyridine ring, resulting in different chemical properties.
These comparisons highlight the unique features of this compound, such as its thiol group and pyridine ring, which contribute to its specific reactivity and applications.
Propiedades
Fórmula molecular |
C16H24N2O2S |
|---|---|
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
tert-butyl 2-(2-methyl-6-sulfanylidene-1H-pyridin-3-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H24N2O2S/c1-11-12(8-9-14(21)17-11)13-7-5-6-10-18(13)15(19)20-16(2,3)4/h8-9,13H,5-7,10H2,1-4H3,(H,17,21) |
Clave InChI |
PUJDAAJZXLUPRB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=S)N1)C2CCCCN2C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


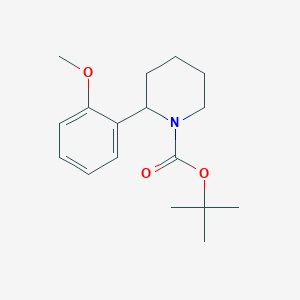

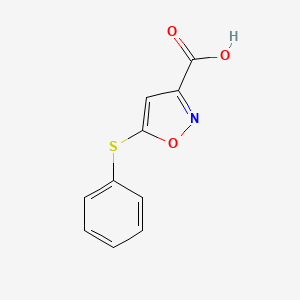
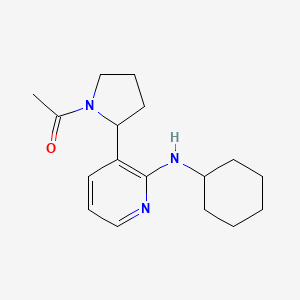
![6-(Piperazin-1-ylsulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B11801032.png)

![Methyl 5-nitro-2-phenylbenzo[d]oxazole-7-carboxylate](/img/structure/B11801040.png)
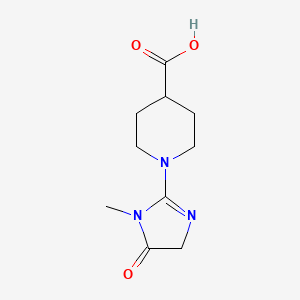

![tert-Butyl 7-methyl-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B11801051.png)

